

Application Notes and Protocols for CYM5442 Hydrochloride in Animal Models

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Compound of Interest

Compound Name: CYM5442 hydrochloride

Cat. No.: B10768975

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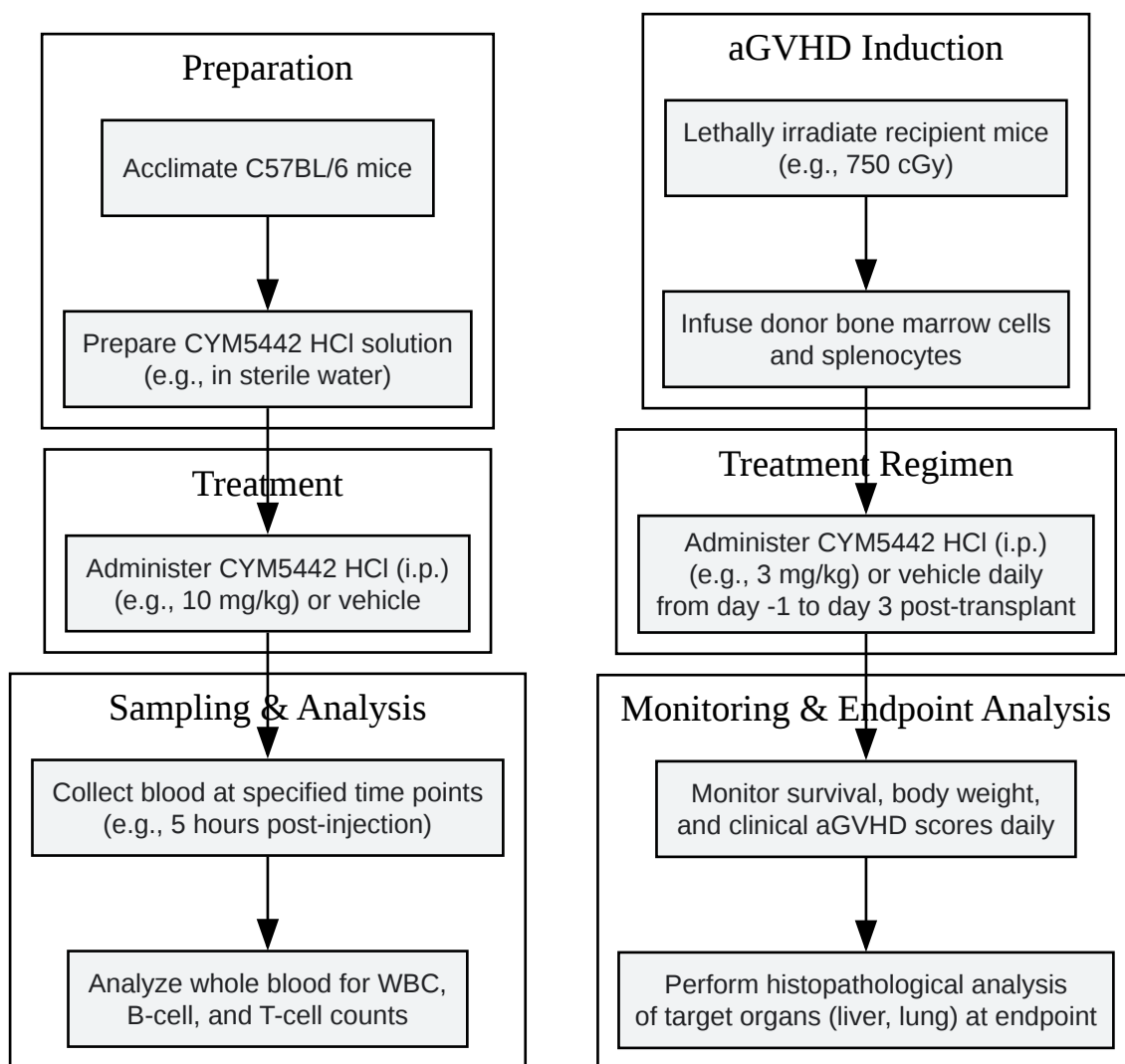
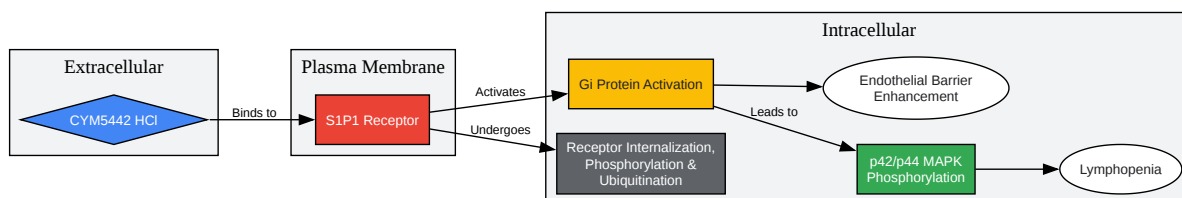
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **CYM5442 hydrochloride**, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in various animal models. CYM5442 has demonstrated significant therapeutic potential in preclinical studies, primarily through its modulation of lymphocyte trafficking and endothelial barrier function.

Overview and Mechanism of Action

CYM5442 hydrochloride is the salt form of CYM-5442, a small molecule agonist that exhibits high selectivity for the S1P1 receptor over other S1P receptor subtypes (S1P2-5).^[1] Activation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a reversible, dose-dependent reduction in circulating lymphocytes (lymphopenia).^[2] This mechanism is central to its immunosuppressive effects. Additionally, CYM5442 has been shown to have protective effects on endothelial cells, which contributes to its therapeutic efficacy in various disease models.^{[3][4]}

Signaling Pathway of CYM5442 at the S1P1 Receptor



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